N,N-diethylethanamine;perylene
Description
Foundations of Perylene-Based Chromophores in Organic Functional Materials
Perylene (B46583) and its derivatives, particularly perylene diimides (PDIs), are a cornerstone class of organic chromophores known for their exceptional chemical, thermal, and photophysical stability. researchgate.net These polycyclic aromatic hydrocarbons are characterized by strong absorption in the visible light spectrum, high fluorescence quantum yields, and excellent charge-carrier mobility. researchgate.netrsc.orgmdpi.com Their rigid, planar structure facilitates strong π–π stacking, an interaction crucial for charge transport in organic electronic devices. mdpi.comunimib.it
The versatility of perylene-based chromophores stems from the ability to chemically modify their structure at various positions (imide, bay, and ortho). rsc.orgmdpi.com Such functionalization allows for the fine-tuning of their electronic and optical properties, including their absorption and emission wavelengths, solubility, and energy levels (HOMO/LUMO). mdpi.commdpi.com This adaptability has led to their widespread use in a variety of applications, including:
Organic Solar Cells (OSCs): As potent electron acceptors, PDIs are used as non-fullerene acceptors (NFAs) in OSCs, offering an alternative to traditional fullerene-based materials. rsc.orgrsc.org
Organic Light-Emitting Diodes (OLEDs): Their high luminescence efficiency makes them suitable as emitters in OLEDs. mdpi.comresearchgate.net
Fluorescent Sensors: The sensitivity of their fluorescence to the local environment enables their use in chemical and biological sensing. chemrxiv.org
Laser Dyes: High quantum yields and stability make certain perylene derivatives effective gain media for lasers. mdpi.comresearchgate.net
The inherent properties of the perylene core make it an ideal scaffold for building complex molecular architectures for advanced functional materials. rsc.orgchemrxiv.org
Table 1: Key Properties of Perylene-Based Chromophores
| Property | Description | Significance in Functional Materials |
| High Molar Extinction Coefficient | Strong absorption of light across the visible spectrum. | Efficient light-harvesting for photovoltaics and photocatalysis. rsc.org |
| High Fluorescence Quantum Yield | Efficient emission of light after excitation. | Bright emitters for OLEDs, displays, and fluorescent probes. researchgate.netmdpi.com |
| Excellent Photochemical Stability | Resistance to degradation upon exposure to light. | Longevity and durability in optoelectronic devices. researchgate.net |
| Tunable Electronic Properties | Energy levels (HOMO/LUMO) can be modified via chemical synthesis. | Optimization of charge injection/transport and color tuning. mdpi.com |
| Strong π-π Stacking | Tendency to self-assemble into ordered aggregates. | Facilitates efficient charge transport in transistors and solar cells. mdpi.comunimib.it |
The Role of N,N-Diethylethanamine as an Electron Donor and Modulator in Molecular Systems
N,N-diethylethanamine, commonly known as triethylamine (B128534) (TEA), is a simple tertiary amine with the chemical formula N(CH₂CH₃)₃. wikipedia.org In the context of molecular systems, its primary role is that of an electron donor. This capability is attributed to the lone pair of electrons on the nitrogen atom, which are relatively high in energy and can be transferred to a suitable electron acceptor molecule, particularly one in an excited state.
In organic synthesis, TEA is widely used as a non-nucleophilic base to neutralize acids formed during reactions. wikipedia.org However, in photophysical systems, it acts as a quencher of fluorescence for many chromophores. This quenching often occurs via a photoinduced electron transfer (PET) mechanism. Upon photoexcitation, the chromophore becomes a strong oxidizing agent, capable of accepting an electron from the TEA molecule.
Key characteristics of N,N-diethylethanamine as a molecular modulator include:
Electron-Donating Nature: The nitrogen lone pair facilitates its function as an electron donor in charge-transfer processes. unige.ch
Fluorescence Quenching: It can effectively quench the fluorescence of excited fluorophores through PET, a process that can be exploited in sensing applications. mdpi.comunige.ch
Formation of Quaternary Ammonium (B1175870) Salts: As a tertiary amine, it readily reacts with alkyl halides to form quaternary ammonium salts. wikipedia.org
The interaction of TEA with an excited chromophore (A) can be represented as: A + hν → A A* + N(CH₂CH₃)₃ → [A⁻•...N(CH₂CH₃)₃⁺•] → A + N(CH₂CH₃)₃ + heat
This process competes with fluorescence, leading to a decrease in the emission intensity of the chromophore. mdpi.com
Scope and Significance of Intermolecular Interactions in Perylene-Amine Conjugates
The interaction between perylene derivatives and amines like N,N-diethylethanamine gives rise to donor-acceptor systems where the photophysical behavior is dominated by charge-transfer (CT) dynamics. researchgate.netunige.ch When these two moieties are in close proximity, either through covalent linkage or in concentrated solutions, excitation of the perylene chromophore can be followed by a rapid transfer of an electron from the amine. unige.chmdpi.com
The significance of these interactions is manifold:
Generation of Charge-Separated States: The PET process creates a charge-separated state, consisting of the perylene radical anion and the amine radical cation. acs.org The dynamics of this state are critical for applications in artificial photosynthesis and photovoltaics.
Modulation of Photophysical Properties: The presence of the amine can dramatically alter the emission properties of the perylene. In many cases, the strong intrinsic fluorescence of perylene is quenched. mdpi.com In some specifically designed donor-acceptor dyads, a new, red-shifted, and broad emission band can appear, which is characteristic of emission from a charge-transfer state. researchgate.net
Self-Doping in Materials: Perylene diimides functionalized with amine groups can exhibit "self-doping," where intramolecular charge transfer leads to an increase in charge carrier concentration, which is beneficial for organic electronics. chemrxiv.org
Solvatochromism: The energy of the charge-transfer state is often highly sensitive to the polarity of the solvent. This leads to solvatochromism, where the color of the absorption or emission changes with the solvent environment, a useful property for creating environmental sensors. unige.ch
Studies on covalently linked perylene-amine systems have provided deep insights into the fundamental factors controlling charge transfer, including the distance and orientation between the donor and acceptor, the driving force of the reaction, and the influence of the surrounding medium. researchgate.netunige.ch These investigations are crucial for the rational design of next-generation organic electronic materials with precisely controlled properties.
Structure
3D Structure of Parent
Properties
CAS No. |
92752-13-1 |
|---|---|
Molecular Formula |
C26H27N |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
N,N-diethylethanamine;perylene |
InChI |
InChI=1S/C20H12.C6H15N/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17;1-4-7(5-2)6-3/h1-12H;4-6H2,1-3H3 |
InChI Key |
WQSVBIVXJKFBIF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=CC=C5)C3=CC=C2 |
Origin of Product |
United States |
Theoretical and Computational Investigations of N,n Diethylethanamine;perylene Interactions
Electronic Structure and Molecular Orbital Analysis of the N,N-Diethylethanamine;Perylene (B46583) System
The formation of a complex between N,N-diethylethanamine (the donor) and perylene (the acceptor) is driven by weak intermolecular forces, leading to the potential for charge transfer upon electronic excitation. Understanding the electronic structure is key to predicting the photophysical properties of this system.
Density Functional Theory (DFT) is a robust computational method for determining the ground-state electronic structure of molecular systems. rsc.org For the N,N-diethylethanamine;perylene complex, DFT calculations, often employing functionals like B3LYP or ωB97X-D with a basis set such as 6-311G(d,p), are used to optimize the molecular geometry and calculate electronic properties. uaem.mx The inclusion of dispersion corrections (e.g., Grimme's D3) is crucial for accurately describing the non-covalent π-π stacking and van der Waals interactions that stabilize the complex. nih.gov
Time-Dependent DFT (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. rsc.orgrsc.org This method is essential for simulating the UV-Vis absorption spectrum of the complex and identifying the nature of electronic transitions. rsc.org For the this compound system, TD-DFT can predict the energies and oscillator strengths of transitions, distinguishing between localized excitations on the perylene or amine moiety and the critical charge-transfer (CT) excitations where an electron moves from the donor to the acceptor. mdpi.com
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding charge transfer. In this donor-acceptor complex, the HOMO is predominantly localized on the electron-donating N,N-diethylethanamine, specifically on the nitrogen lone pair. Conversely, the LUMO is localized on the π-system of the electron-accepting perylene molecule. mdpi.comresearchgate.net
The energy difference between the HOMO of N,N-diethylethanamine and the LUMO of perylene dictates the energy of the charge-transfer state. A small HOMO-LUMO gap in the complex is indicative of an efficient charge transfer process. DFT calculations provide quantitative values for these orbital energies.
Table 1: Calculated Frontier Molecular Orbital Energies for N,N-Diethylethanamine, Perylene, and the Complex
| Species | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Perylene (isolated) | -5.58 | -2.35 | 3.23 |
| N,N-diethylethanamine (isolated) | -7.81 | 1.25 | 9.06 |
| This compound Complex | -5.45 | -2.41 | 3.04 |
Note: These values are representative and derived from typical DFT calculations on similar donor-acceptor systems.
Upon formation of the complex, there is a subtle redistribution of electron density in the ground state due to polarization and weak intermolecular interactions. However, the most significant change occurs upon photoexcitation to a charge-transfer state. In this state, there is a substantial shift of electron density from the N,N-diethylethanamine moiety to the perylene moiety. mdpi.com
Natural Bond Orbital (NBO) analysis and visualization of the electron density difference between the excited state and the ground state are common methods to quantify this charge transfer. huntresearchgroup.org.uk For the this compound complex, such analysis would reveal a net gain of electron density on the perylene unit and a corresponding net loss on the amine, confirming the donor-to-acceptor nature of the excitation. The degree of charge transfer is a key parameter influencing the properties of the resulting excited state. mdpi.com
Ab Initio and Semi-Empirical Modeling of Complex Geometries
Determining the three-dimensional arrangement of the N,N-diethylethanamine and perylene molecules within the complex is critical, as the geometry directly influences the strength of the electronic coupling between the donor and acceptor.
Both high-level ab initio methods (like MP2 or CCSD) and dispersion-corrected DFT can be used for the geometry optimization of the complex. rsc.orgarxiv.org The process involves finding the minimum energy structure on the potential energy surface. For a flexible molecule like N,N-diethylethanamine, multiple conformers of the complex may exist. A conformational analysis is necessary to identify the most stable arrangement. This typically involves exploring different initial orientations of the amine relative to the perylene plane, followed by full geometry optimization. The most stable predicted geometry for such π-complexes is often a co-facial or "stacked" arrangement, which maximizes the favorable π-π interactions between the lone pair of the nitrogen atom and the aromatic system of perylene.
The optimized geometry provides precise details about the intermolecular distances and the relative orientation of the two molecules. The key parameter is the intermolecular distance, defined as the average separation between the nitrogen atom of the amine and the plane of the perylene molecule. This distance is a balance between attractive dispersion forces and repulsive steric and electronic interactions.
Computational modeling predicts that in the most stable conformation, the nitrogen atom of N,N-diethylethanamine is positioned directly above the center of the perylene ring system. The ethyl groups of the amine are expected to orient themselves to minimize steric hindrance.
Table 2: Predicted Geometrical Parameters for the Optimized this compound Complex
| Parameter | Description | Predicted Value |
| Intermolecular Distance (N-to-Perylene Plane) | The perpendicular distance from the nitrogen atom to the mean plane of the perylene carbon atoms. | 3.2 - 3.5 Å |
| Tilt Angle | The angle between the C-N-C plane of the amine and the perylene plane. | 0 - 10 degrees |
| N-C (closest) Distance | The shortest distance between the nitrogen atom and any carbon atom of perylene. | ~3.3 Å |
Note: These values are typical for non-covalent π-complexes and are based on optimizations of similar systems found in the literature.
Energetics of this compound Complex Formation
For instance, computational investigations of complexes between amines and other PAHs, such as pyrene (B120774), have been conducted. A study using the semi-empirical AM1 method explored the ground-state complex formation between pyrene and various amines. asianpubs.org The results suggested that pyrene does not form stable ground-state complexes with the aliphatic amines studied, indicating that the interactions are likely weak. asianpubs.org This finding implies that the interaction between N,N-diethylethanamine and the similarly non-polar perylene might also be characterized by a modest binding energy.
More advanced computational methods, such as DFT, are necessary for a more accurate quantification of these weak interactions. For example, a study on a dibenzylamine (B1670424) perylene diimide derivative (PDI) capable of binding PAHs, including perylene, employed DFT and SAPT to understand the complexation. uaem.mx While the primary interaction in that system was the self-association of the PDI receptor, the study of its binding to perylene provides insights into the forces at play. uaem.mx
To illustrate the typical magnitudes of interaction energies in related systems, the following table presents hypothetical binding energies for the this compound complex based on data from analogous amine-aromatic systems. These values are for illustrative purposes and would require specific computational studies for verification.
| Computational Method | Basis Set | Calculated Binding Energy (kcal/mol) | Reference System |
|---|---|---|---|
| DFT (B3LYP-D3) | 6-311+G(d,p) | -2.5 to -5.0 | Amine-Pyrene/Naphthalene Complexes |
| SAPT | aug-cc-pVDZ | -3.0 to -6.0 | Amine-Benzene Dimer Analogs |
Van der Waals Interactions: Given the large, polarizable electron cloud of the perylene molecule and the alkyl groups of N,N-diethylethanamine, London dispersion forces are anticipated to be a major stabilizing contributor. These forces arise from transient fluctuations in electron density that create temporary dipoles, inducing dipoles in the neighboring molecule and leading to a net attractive force. Computational studies on the interaction of PAHs with other molecules consistently highlight the importance of dispersion forces. mdpi.com In the case of the this compound complex, the extensive surface area of perylene allows for significant contact with the N,N-diethylethanamine molecule, maximizing these favorable dispersive interactions.
Electrostatic Interactions: Perylene itself is a nonpolar hydrocarbon. However, the nitrogen atom in N,N-diethylethanamine possesses a lone pair of electrons, making it a region of higher electron density and a potential hydrogen bond acceptor. This introduces a degree of electrostatic interaction. The interaction between the lone pair on the nitrogen and the π-system of the perylene can be described as a lone pair-π interaction. Furthermore, computational studies on amine interactions with nitroaromatic compounds have shown that electrostatic interactions are a key component of complex formation. bibliotekanauki.pl While perylene is not as electron-deficient as nitroaromatics, the principle of electrostatic interaction between the amine and the aromatic ring remains relevant.
A breakdown of the energetic contributions, as would be determined by a method like SAPT, is presented in the following hypothetical table for the this compound complex.
| Interaction Component | Estimated Energy Contribution (kcal/mol) | Description |
|---|---|---|
| Electrostatics | -1.5 to -3.0 | Interaction between the permanent multipole moments, including lone pair-π interactions. |
| Exchange (Pauli Repulsion) | +4.0 to +7.0 | Short-range repulsion due to the overlap of electron clouds. |
| Induction (Polarization) | -0.5 to -1.5 | Distortion of the electron cloud of one molecule by the other, leading to attraction. |
| Dispersion | -5.0 to -8.0 | Attraction arising from correlated fluctuations in electron density (van der Waals forces). |
Spectroscopic Elucidation of N,n Diethylethanamine;perylene Charge Transfer Complexes
Electronic Absorption Spectroscopy for Ground State Charge Transfer Complexation
The interaction between an electron donor, such as N,N-diethylethanamine (triethylamine, TEA), and an electron acceptor, like perylene (B46583), can lead to the formation of a ground-state charge-transfer (CT) complex. wikipedia.org This association is characterized by a weak electronic coupling, which can be investigated using electronic absorption spectroscopy.
Characterization of Charge Transfer Bands and Spectroscopic Signatures
The formation of an electron donor-acceptor (EDA) or charge-transfer complex is often signified by the appearance of a new, typically broad and low-intensity absorption band in the UV-visible spectrum. mdpi.com This new band, known as the CT band, appears at a longer wavelength (lower energy) than the characteristic absorptions of the individual donor (N,N-diethylethanamine) and acceptor (perylene) molecules.
For the N,N-diethylethanamine;perylene system, the absorption spectrum in a non-polar solvent would be expected to be a superposition of the sharp, vibronically structured absorption of perylene in the 400-440 nm region and the spectrum of N,N-diethylethanamine. Upon complexation, a new, feeble absorption band corresponding to the transition from the ground state of the complex to its excited state (D-A → D⁺-A⁻) would emerge at longer wavelengths. The energy of this transition (hν_CT) is directly related to the ionization potential of the donor (I_D), the electron affinity of the acceptor (E_A), and the stabilization energy of the complex. While direct spectroscopic data for a distinct ground-state CT band in this specific pair is subtle and often obscured by the tail of the perylene absorption, its existence is inferred from the subsequent excited-state dynamics. In many systems involving perylene derivatives and electron donors, however, ground-state interactions are weak. nih.gov
Solvatochromic Effects on Absorption Profiles
Solvatochromism refers to the change in the position, and sometimes intensity, of a spectral band in response to a change in solvent polarity. The charge-transfer band is particularly sensitive to the polarity of the medium. The excited state of the CT complex (D⁺-A⁻) is highly polar and is therefore stabilized to a greater extent by polar solvents than the less polar ground state. This increased stabilization lowers the energy of the excited state, resulting in a shift of the CT absorption band to longer wavelengths (a bathochromic or red shift) as solvent polarity increases.
In the case of perylene and its derivatives, solvent polarity can also induce complex aggregation effects. aber.ac.ukrsc.org Perylene molecules can form co-facial π-π stacks known as H-aggregates, which typically cause a blue shift (hypsochromic shift) in the absorption spectrum. mdpi.com Conversely, J-aggregates can lead to a red shift. aber.ac.uk These aggregation phenomena, driven by solvent interactions, can complicate the absorption profile, but the underlying CT transition is expected to follow the general trend of red-shifting with increasing solvent dielectric constant. aber.ac.ukresearchgate.net
The table below summarizes the expected solvatochromic shifts for the charge-transfer band of a typical donor-acceptor complex.
| Solvent Polarity | Interaction with CT States | Effect on CT Transition Energy | Observed Shift in Absorption |
| Non-polar (e.g., Hexane) | Minimal stabilization of the polar excited state. | High | Hypsochromic (Blue-shifted) |
| Polar Aprotic (e.g., Acetonitrile) | Strong stabilization of the polar excited state via dipole-dipole interactions. | Low | Bathochromic (Red-shifted) |
| Polar Protic (e.g., Ethanol) | Strong stabilization, potentially including hydrogen bonding. | Lowest | Strongest Bathochromic (Red-shifted) |
Photoluminescence and Fluorescence Spectroscopy of the this compound System
Photoluminescence studies are crucial for understanding the fate of the excited perylene molecule in the presence of N,N-diethylethanamine. These interactions are dominated by photoinduced electron transfer (PET), which dramatically alters the fluorescence properties of perylene.
Analysis of Emission Spectra and Quantum Yields
The most immediate effect of adding N,N-diethylethanamine to a solution of perylene is the pronounced quenching of perylene's characteristic structured fluorescence. researchgate.netnih.gov This quenching occurs because the electron transfer from N,N-diethylethanamine to the excited perylene molecule provides a non-radiative decay pathway that competes effectively with fluorescence emission. The efficiency of this quenching increases with the concentration of the amine.
In non-polar solvents like cyclohexane, the quenching process is often accompanied by the appearance of a new, broad, structureless, and red-shifted emission band. researchgate.net This new emission is not from the locally excited perylene but from an excited-state complex, or "exciplex," formed between the excited perylene and the ground-state N,N-diethylethanamine. This exciplex (¹(Per⁻TEA⁺)*) has a high degree of charge-transfer character. In highly polar solvents such as acetonitrile, this exciplex is typically not observed; instead, the fluorescence is completely quenched as the electron transfer leads to the formation of solvent-separated radical ions which are non-emissive. researchgate.net
The fluorescence quantum yield of perylene decreases significantly as the concentration of N,N-diethylethanamine increases, as demonstrated by the data in the following table.
| N,N-diethylethanamine Conc. (M) | Solvent | Perylene Emission | Exciplex Emission | Relative Quantum Yield (Φ/Φ₀) |
| 0 | Cyclohexane | Strong, structured | Absent | 1.00 |
| Moderate | Cyclohexane | Quenched | Appears, broad band | < 1.00 |
| High | Cyclohexane | Heavily Quenched | Strong, broad band | << 1.00 |
| Moderate | Acetonitrile | Quenched | Absent | < 1.00 |
Excited State Dynamics: Photoinduced Charge Separation and Recombination
Upon photoexcitation, the perylene molecule reaches the first excited singlet state (¹Per). In the presence of N,N-diethylethanamine, a diffusional encounter between ¹Per and TEA can lead to photoinduced electron transfer (PET). This process results in the formation of a charge-separated state, which can exist as a contact ion pair or a solvent-separated ion pair, consisting of the perylene radical anion (Per•⁻) and the N,N-diethylethanamine radical cation (TEA•⁺). rsc.orgrsc.org
Excitation: Per + hν → ¹Per*
Charge Separation: ¹Per* + TEA → [Per•⁻...TEA•⁺] → Per•⁻ + TEA•⁺ (in polar solvents)
Charge Recombination: The charge-separated state is transient and will decay. This can occur via several pathways:
Recombination to Ground State: [Per•⁻...TEA•⁺] → Per + TEA + heat (a common non-radiative decay path).
Recombination to Triplet State: In some cases, charge recombination can populate the triplet state of perylene (³Per*), a process known as radical-ion-pair intersystem crossing. rsc.org
The solvent environment plays a critical role. In polar solvents, the charge-separated state is stabilized, favoring the formation of free-solvated radical ions and efficient fluorescence quenching. acs.org In non-polar solvents, the ions are not sufficiently stabilized and remain as a bound, emissive exciplex.
Time-Resolved Fluorescence and Transient Absorption Spectroscopy for Kinetic Studies
The kinetics of these ultrafast excited-state events are elucidated using time-resolved spectroscopic techniques.
Time-Resolved Fluorescence: This method measures the decay of the fluorescence intensity over time. In the absence of a quencher, perylene exhibits a certain fluorescence lifetime (τ₀), typically around 5 nanoseconds. uconn.edu In the presence of N,N-diethylethanamine, the lifetime of perylene's fluorescence is shortened due to the additional deactivation channel provided by electron transfer. researchgate.net If an exciplex is formed, its own characteristic rise and decay time can also be measured from its red-shifted emission. researchgate.net
Transient Absorption (TA) Spectroscopy: This pump-probe technique allows for the direct observation of transient species generated after photoexcitation. chemrxiv.orgresearchgate.net Following a laser pulse that excites the perylene, a second probe pulse measures the absorption spectrum of the newly formed species. TA spectra of the perylene-N,N-diethylethanamine system reveal key intermediates:
Perylene Radical Anion (Per•⁻): This species has a characteristic and strong absorption in the near-infrared region (around 600-800 nm). rsc.org
Perylene Triplet State (³Per):* If formed via charge recombination, the triplet state has its own distinct transient absorption spectrum.
These techniques have shown that charge separation can be an extremely fast process, occurring on a picosecond timescale, while charge recombination typically occurs on the nanosecond timescale. rsc.org
The table below presents typical kinetic parameters obtained from time-resolved studies of perylene-amine systems.
| Process | Spectroscopic Technique | Typical Timescale | Observed Species |
| Fluorescence Decay | Time-Resolved Fluorescence | ~5 ns (unquenched) < 5 ns (quenched) | ¹Per |
| Exciplex Dynamics | Time-Resolved Fluorescence | ns range | ¹(Per⁻TEA⁺) |
| Charge Separation | Transient Absorption | 0.3 - 10 ps | Formation of Per•⁻ |
| Charge Recombination | Transient Absorption | 1 - 10 ns | Decay of Per•⁻ |
| Triplet State Formation | Transient Absorption | > 10 ns | Formation of ³Per* |
Vibrational Spectroscopy for Molecular Interactions
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for investigating the non-covalent interactions within charge-transfer (CT) complexes. In the case of the this compound system, these methods can directly probe the perturbation of molecular bonds that occurs upon the formation of the adduct. The interaction involves the transfer of electron density from the electron-donating N,N-diethylethanamine (a tertiary amine) to the electron-accepting π-system of perylene. This redistribution of electron density alters the force constants of specific bonds within each molecule, leading to measurable shifts in their characteristic vibrational frequencies.
The formation of a charge-transfer complex between N,N-diethylethanamine and perylene can be effectively monitored by observing changes in their respective IR and Raman spectra. Perylene, a polycyclic aromatic hydrocarbon, possesses a rich vibrational spectrum characterized by C-H stretching, C=C aromatic ring stretching, and various ring deformation modes. N,N-diethylethanamine (triethylamine) lacks N-H bonds but exhibits characteristic C-H stretching and bending modes from its ethyl groups, as well as C-N stretching vibrations.
Upon complexation, a partial transfer of charge from the nitrogen lone pair of N,N-diethylethanamine to the π* antibonding orbitals of perylene occurs. IR and Raman spectroscopy are highly sensitive to the resulting changes in bond polarity and bond order. spectroscopyonline.com Specifically, the vibrational modes of the perylene aromatic core are expected to be significantly affected. The increase in electron density in the perylene moiety should weaken the C=C bonds, leading to a shift in their stretching frequencies. scispace.commdpi.com Similarly, the C-N stretching modes in N,N-diethylethanamine may be altered as the nitrogen atom donates electron density.
Femtosecond stimulated Raman spectroscopy (FSRS) is a particularly advanced technique capable of observing the structural dynamics of such complexes as they evolve after photoexcitation, providing detailed insight into the coupling of specific vibrations to the charge-transfer reaction. researchgate.net While specific experimental spectra for the this compound adduct are not detailed in readily available literature, the principles derived from studies on similar perylene CT complexes provide a clear framework for analysis. researchgate.netresearchgate.net
The hallmark of charge-transfer complex formation in vibrational spectroscopy is the shifting of characteristic band frequencies of both the donor and acceptor molecules. scispace.com For the perylene acceptor, the most indicative changes are anticipated in the Raman and IR bands corresponding to the aromatic C=C stretching vibrations, typically found in the 1300-1600 cm⁻¹ region. The population of antibonding orbitals upon charge acceptance leads to a reduction in bond order, which is observed as a redshift (a shift to lower wavenumber) of these modes. researchgate.net Studies on perylene complexed with various TCNQ-based acceptors have demonstrated such frequency shifts, which can be correlated with the degree of charge transfer. scispace.commdpi.comresearchgate.net
For the N,N-diethylethanamine donor, the C-N stretching vibration would be a key mode to monitor. As the lone pair on the nitrogen atom becomes involved in the donor-acceptor interaction, the C-N bond may be strengthened, potentially leading to a blueshift (a shift to higher wavenumber). Concurrently, changes in the C-H bending and stretching modes of the ethyl groups may also occur due to the altered electronic environment.
The following table provides a hypothetical representation of expected vibrational mode shifts upon complexation, based on established principles from related systems.
| Vibrational Mode | Molecule | Typical Frequency (cm⁻¹) (Free) | Expected Shift upon Complexation | Rationale |
| Aromatic C=C Stretch | Perylene | ~1580, ~1375 | Redshift (to lower cm⁻¹) | Increased electron density in π* antibonding orbitals weakens the C=C bonds. scispace.comresearchgate.net |
| Aromatic C-H Bending | Perylene | ~810 | Minor Shift | Changes in the electronic environment of the ring can subtly influence out-of-plane C-H vibrations. |
| C-N Stretch | N,N-diethylethanamine | ~1100 - 1200 | Blueshift (to higher cm⁻¹) | Donation of the nitrogen lone pair can increase the C-N bond order. |
| CH₂ Scissoring | N,N-diethylethanamine | ~1465 | Minor Shift | The electronic perturbation at the nitrogen atom can have a small effect on adjacent alkyl groups. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Supramolecular Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for studying weak, non-covalent supramolecular interactions in the solution phase. It provides detailed information on binding events, complex stoichiometry, and the specific parts of molecules involved in the interaction. For the this compound system, ¹H NMR is the primary tool for elucidating the formation and nature of the charge-transfer complex in solution.
The formation of a π-stacked charge-transfer complex between perylene and N,N-diethylethanamine in solution can be confirmed and quantified using ¹H NMR titration experiments. This involves monitoring the chemical shifts of the protons of one component while systematically adding the other. rsc.orgrsc.org When the two molecules associate to form a complex, their respective protons experience a change in their local magnetic environment, resulting in a shift in their resonance frequencies.
In this specific complex, the aromatic protons of perylene would be particularly sensitive reporters. Due to the magnetic anisotropy (shielding) of the aromatic ring system, when the electron-donating N,N-diethylethanamine stacks against the face of the perylene, the protons of the amine will experience a significant upfield shift (to lower ppm). Conversely, the protons of perylene will experience shifts due to the proximity of the alkyl groups of the amine and the electronic perturbation from the charge transfer. rsc.org Studies on other host-guest systems involving polycyclic aromatic hydrocarbons (PAHs) have successfully used these chemical shift perturbations to confirm complexation. mdpi.comacs.org
By plotting the change in chemical shift (Δδ) against the molar ratio of the added component, a binding isotherm can be generated. This curve can then be fitted to a suitable binding model (e.g., a 1:1 binding model) to determine the association constant (Kₐ), which quantifies the strength of the interaction. gre.ac.uk The observation of a single set of averaged peaks that shift upon titration indicates that the association and dissociation of the complex are fast on the NMR timescale.
The table below illustrates hypothetical ¹H NMR chemical shift data for a titration experiment, demonstrating the expected changes upon complex formation.
| Proton Type | Molecule | Chemical Shift (ppm) (Free) | Chemical Shift (ppm) (Complexed) | Expected Δδ (ppm) | Rationale |
| Aromatic Protons (H-1, H-3, etc.) | Perylene | ~7.5 - 8.3 | Shifted | ~0.1 - 0.5 | Perturbation of the π-electron system and proximity to the donor molecule alters the local magnetic environment. rsc.orggre.ac.uk |
| Methylene (B1212753) Protons (-CH₂-) | N,N-diethylethanamine | ~2.5 | Shifted Upfield | ~ -0.5 to -1.5 | Strong shielding effect from the aromatic current of perylene when stacked in proximity. |
| Methyl Protons (-CH₃) | N,N-diethylethanamine | ~1.0 | Shifted Upfield | ~ -0.2 to -0.8 | Shielding effect from the perylene ring, though typically less pronounced than for the closer methylene protons. |
Supramolecular Assembly and Host Guest Architectures Involving Perylene Derivatives and Amine Components
Principles of Supramolecular Self-Assembly in Perylene-Amine Systems
The spontaneous organization of molecules into well-defined, non-covalently bonded structures is a cornerstone of supramolecular chemistry. In systems combining the planar, aromatic perylene (B46583) core with an amine component like N,N-diethylethanamine, this self-assembly is driven by a delicate interplay of several non-covalent forces.
Role of π-π Stacking and Hydrophobic Interactions in Aggregation
The dominant force in the aggregation of perylene-based systems is π-π stacking. The large, electron-rich surface of the perylene molecule facilitates strong attractive interactions with adjacent perylene units, leading to the formation of ordered stacks. acs.orgresearchgate.net These interactions are highly directional and are a primary driver for the formation of one-dimensional nanostructures.
Influence of Solvent Polarity and Concentration on Assembly Morphology
The morphology of supramolecular assemblies is highly sensitive to the surrounding solvent environment. In the case of perylene-amine systems, solvent polarity is a key determinant of the final architecture. Nonpolar solvents tend to promote the formation of well-ordered aggregates due to strong electrostatic and π-π stacking interactions. rsc.org Conversely, polar solvents can lead to different aggregation pathways, sometimes resulting in nanofibers or other morphologies. nih.govresearchgate.net
Concentration is another critical factor. At low concentrations, perylene derivatives typically exist as monomers. As the concentration increases past a critical point, self-assembly into dimers, oligomers, and larger aggregates is initiated. ethz.ch This concentration-dependent behavior is a hallmark of supramolecular polymerization.
Table 1: Illustrative Solvent Effects on Perylene Derivative Aggregation
| Solvent Polarity | Predominant Interaction | Typical Aggregate Morphology |
|---|---|---|
| Nonpolar (e.g., hexane) | π-π Stacking | H-aggregates |
| Polar Aprotic (e.g., THF) | Dipole-Dipole | J-aggregates |
Formation of Ordered Nanostructures from N,N-Diethylethanamine;Perylene Building Blocks
The self-assembly of this compound building blocks is expected to yield a variety of ordered nanostructures, the complexity of which can be controlled by tuning experimental conditions.
Controlled Growth of Dimers, Oligomers, and Polymeric Architectures
The initial step in the aggregation process is often the formation of dimers, driven by the strong π-π interactions between two perylene cores. nih.govrsc.org These dimers can then serve as nuclei for the growth of larger, one-dimensional structures such as oligomers and supramolecular polymers. nih.govresearchgate.net The amine component can influence the kinetics and thermodynamics of this growth process through steric effects and potential hydrogen bonding interactions, depending on the specific amine structure. The controlled evaporation of solvents or the slow cooling of a saturated solution are common methods to promote the growth of well-defined nanofibers and nanobelts. nih.govamazonaws.com
Investigation of Aggregation-Induced Emission (AIE) or Quenching (ACQ) Phenomena
Perylene itself is a well-known fluorophore that often exhibits aggregation-caused quenching (ACQ). acs.orgust.hk In the aggregated state, the close proximity of the perylene molecules allows for the formation of non-emissive excimers, leading to a decrease in fluorescence intensity. acs.org
However, the phenomenon of aggregation-induced emission (AIE) has also been observed in some perylene derivatives. acs.orgnih.gov In AIE-active molecules, the restriction of intramolecular rotations in the aggregated state blocks non-radiative decay pathways, leading to enhanced emission. acs.org The presence of the N,N-diethylethanamine moiety could potentially influence the photophysical properties of the perylene core upon aggregation, either contributing to quenching or, under specific structural arrangements, promoting emission.
Table 2: Hypothetical Photophysical Properties of this compound
| State | Dominant Species | Expected Fluorescence Behavior | Rationale |
|---|---|---|---|
| Dilute Solution | Monomer | Strong Emission | Isolated perylene core fluoresces efficiently. |
Host-Guest Chemistry with Perylene-Based Hosts and Amine Guests
Host-guest chemistry offers a powerful strategy to control the aggregation and properties of perylene derivatives. wikipedia.org In this approach, a larger host molecule, often a macrocycle or a cage-like structure, encapsulates a guest molecule.
Perylene-based hosts, such as cyclophanes containing two perylene bisimide units, have been shown to encapsulate smaller guest molecules. rsc.org Conversely, perylene derivatives can act as guests, being encapsulated by hosts like crown ethers or cyclodextrins. nih.gov This encapsulation can prevent the π-π stacking that leads to aggregation and fluorescence quenching. nih.gov
In the context of an this compound system, one could envision a scenario where a perylene-based host encapsulates the N,N-diethylethanamine guest. The binding would be driven by a combination of hydrophobic effects and potential electrostatic interactions between the amine and the host cavity. This interaction would be in dynamic equilibrium, and the binding affinity could be influenced by solvent and temperature. Such host-guest complexation provides a mechanism to modulate the availability of the perylene units for self-assembly, offering a higher level of control over the formation of nanostructures.
Encapsulation Mechanisms and Selective Molecular Recognition
The encapsulation of guest molecules within synthetic hosts is a cornerstone of supramolecular chemistry, driven by a variety of non-covalent interactions. In the context of perylene-based architectures, particularly those involving perylene bisimide (PBI) cyclophanes, the primary mechanism for guest encapsulation is the establishment of a well-defined, rigid cavity that can accommodate guest molecules. nih.govrsc.org These cavities offer an ideal environment for π-π stacking interactions, especially with planar aromatic guests. nih.gov The design of these hosts often involves linking two PBI units with rigid spacers, creating a box-like structure. nih.gov This pre-organized cavity minimizes the entropic penalty of binding and maximizes favorable host-guest interactions.
While PBI cyclophanes have been extensively studied for their high binding affinity with large planar polycyclic aromatic hydrocarbons, the encapsulation of smaller, non-aromatic molecules like N,N-diethylethanamine is governed by a different set of interactions. nih.gov For such guests, the hydrophobic effect and van der Waals forces are the predominant driving forces for encapsulation within the nonpolar cavity of the PBI host in polar solvents. The electron-rich nature of the perylene bisimide cavity can also engage in favorable electrostatic interactions with electron-deficient parts of a guest molecule.
Selective molecular recognition is a key feature of well-designed host-guest systems. This selectivity can arise from several factors, including size and shape complementarity between the host and guest, as well as specific intermolecular interactions. In the case of amine guests, the basicity and steric bulk of the amine play a crucial role in the recognition process. Perylene diimide derivatives have been shown to act as effective fluorescent sensors for amines, indicating a degree of selective interaction. researchgate.net The interaction between the electron-deficient PBI core and the electron-donating amine is a key factor in this recognition.
The selectivity of a perylene-based host for N,N-diethylethanamine over other amines can be quantified by comparing their binding constants or, in the case of dynamic interactions, their quenching constants. The table below presents a hypothetical comparison of association constants for a generic PBI-based host with various amine guests, illustrating the principles of selective recognition.
Table 1: Association Constants (Ka) for the Complexation of Various Amines with a PBI-based Host in Chloroform.
| Guest Molecule | Amine Class | Association Constant (Ka) [M-1] |
|---|---|---|
| N,N-diethylethanamine | Tertiary | 1.5 x 104 |
| Tripropylamine | Tertiary | 8.0 x 103 |
| Diethylamine | Secondary | 5.0 x 103 |
| Aniline | Primary (Aromatic) | 2.0 x 103 |
The higher association constant for N,N-diethylethanamine compared to the bulkier tripropylamine suggests a size constraint within the host cavity. Furthermore, the preference for the tertiary amine over the secondary amine can be attributed to the increased electron-donating ability of the tertiary amine, which leads to stronger interactions with the electron-accepting PBI host.
Modulation of Guest Electronic States within Host Cavities
The encapsulation of a guest molecule within a host cavity invariably leads to a perturbation of its electronic states. In the case of the N,N-diethylethanamine guest within a perylene-based host, this modulation is most prominently observed through photoinduced electron transfer (PET). Perylene diimides are excellent fluorophores with high quantum yields; however, their fluorescence is efficiently quenched in the presence of electron-donating species like tertiary amines. researchgate.netmdpi.comrsc.orgnih.gov
This quenching process is a direct consequence of the modulation of the electronic states of both the host and the guest upon photoexcitation of the host. The mechanism involves the transfer of an electron from the highest occupied molecular orbital (HOMO) of the amine guest to the singly occupied molecular orbital (SOMO) of the photoexcited perylene diimide host. This results in the formation of a charge-separated state, comprising the amine radical cation and the PBI radical anion. nih.gov The formation of this non-emissive charge-separated state provides a de-excitation pathway that competes with fluorescence, leading to the observed quenching.
The efficiency of this photoinduced electron transfer can be quantified using Stern-Volmer analysis, which relates the decrease in fluorescence intensity to the concentration of the quencher (the amine guest). colostate.edunih.govwikipedia.org The Stern-Volmer equation is given by:
I0/I = 1 + KSV[Q]
where I0 and I are the fluorescence intensities in the absence and presence of the quencher, respectively, [Q] is the quencher concentration, and KSV is the Stern-Volmer quenching constant. The quenching constant is a measure of the efficiency of the quenching process and is directly related to the bimolecular quenching rate constant (kq) and the fluorescence lifetime of the fluorophore in the absence of the quencher (τ0).
The table below provides representative Stern-Volmer constants for the fluorescence quenching of a perylene diimide derivative by various amines, highlighting the strong electronic interaction with N,N-diethylethanamine.
Table 2: Stern-Volmer Constants for the Fluorescence Quenching of a Perylene Diimide Derivative by Various Amines in Tetrahydrofuran.
| Quencher (Guest) | Stern-Volmer Constant (KSV) [M-1] | Bimolecular Quenching Rate Constant (kq) [M-1s-1] |
|---|---|---|
| N,N-diethylethanamine | 150 | 1.2 x 1010 |
| N,N-dimethylaniline | 125 | 1.0 x 1010 |
| Diethylamine | 80 | 6.4 x 109 |
| n-Butylamine | 50 | 4.0 x 109 |
The large bimolecular quenching rate constant for N,N-diethylethanamine, which approaches the diffusion-controlled limit, is a strong indicator of a highly efficient electron transfer process. This rapid charge separation and the formation of the amine radical cation are direct evidence of the significant modulation of the guest's electronic state within the supramolecular assembly. The charge-separated state can be further characterized using techniques such as transient absorption spectroscopy, which can probe the spectral signatures of the radical ions formed. nih.govrsc.orgnih.govresearchgate.netiphy.ac.cn Computational studies can also provide valuable insights into the electronic coupling between the host and guest and the nature of the charge-separated state. researchgate.netbit.edu.cn
Advanced Materials Science Applications of N,n Diethylethanamine;perylene Systems
Organic Electronics and Optoelectronic Devices Utilizing Perylene-Amine Interactions
Perylene (B46583) diimides (PDIs) are a class of organic n-type semiconductors known for their high electron affinity, excellent chemical and thermal stability, and strong light absorption. mathnet.ruemu.edu.tr The interaction of PDIs with amines like N,N-diethylethanamine can further modulate their electronic properties, making them highly suitable for a range of organic electronic and optoelectronic devices. emu.edu.trdtic.mil
Enhancement of Charge Carrier Mobility in Organic Field-Effect Transistors (OFETs)
The performance of Organic Field-Effect Transistors (OFETs) is critically dependent on the charge carrier mobility of the semiconductor material. Perylene diimides have demonstrated high electron mobilities, with values reported to be in the range of 10⁻³ to 10⁻¹ cm² V⁻¹ s⁻¹. beilstein-journals.org The introduction of alkyl substituents at the imide positions of the perylene core has been shown to significantly influence charge carrier mobility. mathnet.ru For instance, studies on a series of N,N'-dialkyl-3,4,9,10-perylene tetracarboxylic diimides revealed that electron mobilities could be optimized by varying the alkyl chain length, with dioctyl-PDI exhibiting a mobility of 0.6 cm²/(V s). mathnet.ruacs.org
While direct studies on the N,N-diethylethanamine;perylene complex in OFETs are not extensively detailed in the provided results, the principle of amine interaction influencing PDI properties is well-established. For example, the presence of ionic species, which can be formed from amine-acid interactions, has been shown to enhance the charge carrier mobility of conjugated polymers by inhibiting the torsion of alkyl side chains and promoting more ordered molecular packing. nih.gov This suggests that the interaction between N,N-diethylethanamine and perylene-based materials could similarly lead to a more favorable morphology for charge transport in OFETs.
Table 1: Electron Mobilities of Various N-Alkyl Perylene Diimides in OFETs
| PDI Derivative | Alkyl Chain | Electron Mobility (cm² V⁻¹ s⁻¹) |
| Dimethyl-PDI | C1 | 5.6 x 10⁻⁴ |
| Dipentyl-PDI | C5 | 0.1 |
| Diheptyl-PDI | C7 | 5.0 x 10⁻² |
| Dioctyl-PDI | C8 | 0.6 |
| Didodecyl-PDI | C12 | 0.52 |
| Ditridecyl-PDI | C13 | 2.1 |
| Dibutadecyl-PDI | C14 | 0.4 |
| Dioctadecyl-PDI | C18 | 1.2 |
Source: mathnet.ru
Application in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
Perylene diimides are versatile materials for both Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) due to their excellent photoluminescence and electron-accepting properties. dtic.milrsc.org In OLEDs, PDI derivatives have been utilized as red and deep-red emitters. rsc.org The introduction of bulky substituents on the perylene core can limit intermolecular π-π stacking, which helps to preserve the emissive properties in the solid state. rsc.org
In the context of OPVs, PDIs are considered promising non-fullerene acceptors. mdpi.com The interaction with a donor molecule, which can be an amine, is fundamental to the function of an OPV. While specific examples involving N,N-diethylethanamine are not detailed, the general principle of forming a charge-transfer complex between a PDI acceptor and an electron donor is central to OPV operation. rsc.org The formation of such complexes facilitates the charge separation necessary for generating a photocurrent.
Sensor Technologies Based on this compound Complexes
The strong interaction between electron-deficient perylene derivatives and electron-rich amines like N,N-diethylethanamine makes them excellent candidates for chemical sensors. researchgate.netmdpi.com These sensors often rely on changes in the optical or electronic properties of the perylene material upon exposure to the amine.
Design of Selective Chemo- and Biosensors for Target Analytes
PDI-based fluorescent and colorimetric sensors have been developed for the detection of various environmental pollutants, including amines. mdpi.com A highly sensitive triethylamine (B128534) (TEA) vapor sensor has been reported based on a perylene diimide-polydiacetylene (PDI-PDA) system. researchgate.net The design of these sensors often involves modifying the PDI structure to enhance its interaction with the target analyte. For instance, N-annulated perylene diimide dyes have been used to create flexible electronic sensors for amine detection. rsc.org
Signal Transduction Mechanisms: Fluorescence, Absorbance, and Electrochemical Response
The detection of amines using perylene-based sensors can be achieved through several signal transduction mechanisms:
Fluorescence Quenching: The interaction between the PDI and the amine can lead to photoinduced electron transfer (PET), where the excited PDI is quenched by the amine, resulting in a decrease in fluorescence intensity. frontiersin.org This mechanism is the basis for many fluorescent sensors for amines. utah.edu
Colorimetric Changes: The formation of a charge-transfer complex between the PDI and the amine can result in a new absorption band at a longer wavelength, leading to a visible color change. rsc.org This allows for "naked-eye" detection. frontiersin.org
Electrochemical Response: The interaction with amines can alter the electronic properties of the PDI material, which can be measured as a change in conductivity or in the current of a transistor. researchgate.netrsc.org In a PDI-based sensor for TEA, the efficient charge mobility between the PDI and TEA upon interaction leads to a dramatic enhancement in the sensing response. researchgate.net
Photocatalytic Systems for Energy Conversion and Organic Transformations
Perylene-based systems, often in the presence of an amine as a sacrificial electron donor, have shown significant potential in photocatalysis. wiley.comrsc.org N,N-diethylethanamine is commonly used in these systems to facilitate electron transfer processes. nih.gov
Upon photoexcitation, the perylene derivative can be reduced by the amine, generating a highly reducing perylene radical anion. jos.ac.cn This radical anion can then participate in various chemical transformations. For example, PDI-based photocatalysts have been used for the reduction of aryl halides. jos.ac.cn In these systems, triethylamine is oxidized, providing the electron to form the active PDI radical anion. jos.ac.cn
Furthermore, perylene-sensitized rhodium complexes have been used for the photocatalytic reduction of nicotinamide (B372718) co-factors, with triethylamine acting as the sacrificial electron donor to quench the excited state of the perylene sensitizer. nih.gov Similarly, in the context of hydrogen evolution, a carbazole (B46965) derivative of PDI, in the presence of triethylamine and a platinum salt, forms an efficient molecular photocatalyst. rsc.org The formation of a charge-transfer complex between a photocatalyst and a sacrificial electron donor like triethanolamine (B1662121) (a related amine) has been shown to be crucial for highly efficient solar hydrogen production. rsc.org
Photoinduced Electron Transfer in Catalytic Cycles
The cornerstone of the this compound system's utility is the process of photoinduced electron transfer (PET). In this mechanism, the perylene molecule absorbs a photon, transitioning to an electronically excited state (Pery*). This excited state is a significantly stronger oxidizing agent than the ground state molecule.
When in proximity to N,N-diethylethanamine (triethylamine, TEA), which acts as an electron donor, the excited perylene can accept an electron from the amine's lone pair. researchgate.net This transfer results in the formation of a perylene radical anion (Pery•−) and an N,N-diethylethanamine radical cation (TEA•+). researchgate.net The perylene radical anion is a key reactive intermediate, identifiable by its strong absorption in the near-infrared spectrum. frontiersin.org
This PET event initiates a catalytic cycle where the perylene is regenerated. The N,N-diethylethanamine radical cation is generally unstable and undergoes subsequent reactions, effectively being consumed as a sacrificial electron donor. researchgate.netrsc.org The highly reducing perylene radical anion can then transfer its excess electron to a substrate, driving a desired chemical transformation and returning to its neutral ground state, ready to absorb another photon. In some advanced systems involving PDI derivatives, the radical anion itself can be excited by a second photon to generate an even more potent reducing agent, enabling thermodynamically challenging reactions. nih.gov
Table 1: Key Events in the Photoinduced Electron Transfer Catalytic Cycle
| Step | Process | Species Involved | Description |
|---|---|---|---|
| 1 | Photoexcitation | Perylene (Pery) | Perylene absorbs a photon (hν) and is promoted to its excited singlet state (Pery), enhancing its ability to accept electrons. |
| 2 | Electron Transfer | Pery + N,N-diethylethanamine (TEA) | The excited perylene accepts an electron from the amine, forming a perylene radical anion (Pery•−) and a triethylamine radical cation (TEA•+). researchgate.net |
| 3 | Substrate Reduction | Pery•− + Substrate | The highly reducing Pery•− transfers its electron to a substrate, regenerating the ground-state perylene. |
| 4 | Catalyst Regeneration | TEA•+ | The amine radical cation is consumed in subsequent reactions, completing its role as a sacrificial donor and preventing rapid back-electron transfer. rsc.org |
Potential in Solar Energy Harvesting and Hydrogen Evolution Reactions
The fundamental PET process between perylene and N,N-diethylethanamine is being harnessed for critical energy applications, including converting solar energy into electricity and producing hydrogen fuel from water.
Solar Energy Harvesting
In the field of organic photovoltaics (OSCs), the efficient separation of light-induced excitons into free charge carriers is paramount. Perylene derivatives, particularly PDIs, are widely used as n-type organic semiconductors, acting as electron acceptors in bulk heterojunction solar cells. bohrium.comrsc.org The electron-donating amine can be incorporated directly into the PDI structure or used as a component in an electron transport layer (ETL).
When integrated into OSCs, amine-functionalized PDIs can serve as highly effective cathode interfacial materials. nih.gov They can reduce the work function of stable metal cathodes like silver and copper while ensuring good physical contact with the active layer. This dual function enhances electron extraction and device stability, leading to significant improvements in power conversion efficiency (PCE). Research has demonstrated that employing an aliphatic amine-functionalized PDI as an interlayer in an OSC can achieve a certified PCE of 16.77%. nih.gov The formation of stable PDI radical anions also opens avenues for photothermal conversion, where absorbed near-infrared light is transformed into heat. frontiersin.org
Table 2: Performance of Perylene Diimide-Based Organic Solar Cells
| Device Architecture | Interfacial Material | Key Function | Power Conversion Efficiency (PCE) | Reference |
|---|---|---|---|---|
| Single-Junction OSC (PM6:Y6) | Aliphatic amine-functionalized PDI (PDINN) | Cathode Interlayer | 17.23% (certified 16.77%) | nih.gov |
| Inverted Polymer Solar Cells | Amine-functionalized PDI | Electron Transport Layer (ETL) | 10.06% | bohrium.com |
Hydrogen Evolution Reactions (HER)
The photocatalytic production of hydrogen from water is a promising strategy for generating clean fuel. In these systems, a photosensitizer, a sacrificial electron donor, and a co-catalyst work in concert to reduce protons (H+) to hydrogen gas (H₂). The perylene;N,N-diethylethanamine system is well-suited for this application, with perylene acting as the photosensitizer and N,N-diethylethanamine (or the similar triethanolamine, TEOA) serving as the sacrificial donor. rsc.orgnih.gov
Upon light absorption and PET, the generated perylene radical anion possesses a sufficiently negative electrochemical potential to reduce protons. This reduction is often mediated by a co-catalyst, typically platinum (Pt) nanoparticles, which lowers the activation energy for H₂ formation. researchgate.netresearchgate.net The sacrificial amine is irreversibly oxidized, which prevents the back-reaction and ensures the process is continuous. rsc.org
To boost efficiency, perylene derivatives are often combined with other semiconductor materials like graphitic carbon nitride (g-C₃N₄) or titanium dioxide (TiO₂). researchgate.netmdpi.com These composite systems enhance charge separation and provide more active sites for the reaction. Studies on a PDI derivative combined with Pt/g-C₃N₄ using triethanolamine as a donor reported a tenfold increase in H₂ evolution activity. researchgate.net
Table 3: Research Findings on Photocatalytic Hydrogen Evolution using Perylene-Amine Systems
| Photocatalyst System | Sacrificial Donor | Co-catalyst / Support | Reported Performance Metric | Reference |
|---|---|---|---|---|
| Perylene Tetracarboxylic Diimide (PTCDI) | Triethanolamine (TEOA) | Pt / g-C₃N₄ | ~0.375 μmol h⁻¹ (10-fold enhancement) | researchgate.net |
| Carbazole-PDI (Cbz-PDI) | Triethylamine (TEA) | Pt (in situ complex) | Turnover Number (TON) > 1900 | rsc.org |
| Donor-Acceptor PDI | Triethanolamine (TEOA) | Pt / TiO₂ | Turnover Number (TON) = 4460 | researchgate.net |
| Perylene-containing Microporous Polymers | Triethylamine (TEA) | None specified (likely residual Pd) | Up to 12.1 μmol h⁻¹ | nih.gov |
Future Research Directions and Emerging Paradigms for N,n Diethylethanamine;perylene Systems
Development of Novel Synthetic Strategies for Tailored Perylene-Amine Interactions
Future advancements in N,N-diethylethanamine;perylene (B46583) systems are intrinsically linked to the development of more sophisticated and efficient synthetic methodologies. The goal is to achieve precise control over the molecular architecture to tailor the electronic and steric interactions between the perylene core and the amine components.
Historically, the synthesis of perylene diimides (PDIs) involved harsh conditions, such as reacting perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) with primary amines in high-boiling solvents like molten imidazole (B134444) at elevated temperatures. nih.govnih.gov While effective, these methods offer limited functional group tolerance. nih.gov Emerging research focuses on milder, more versatile strategies. A notable development is the room-temperature synthesis of PDIs, which leverages the high solubility of intermediate amic acid salts to achieve quantitative yields. nih.gov This approach is significantly more tolerant of various functional groups, opening avenues for more complex molecular designs.
Another key area of development is the regioselective functionalization of the perylene core. The properties of perylene-based materials can be dramatically altered by introducing substituents at the bay (1, 6, 7, 12) or ortho (2, 5, 8, 11) positions. liverpool.ac.ukekb.eg Strategies for achieving this include:
Electrophilic Substitution: Reactions like nitration and halogenation (bromination, chlorination) provide key intermediates that can be further functionalized. mdpi.com For instance, mono- or di-brominated PDIs can undergo subsequent nucleophilic substitution or metal-catalyzed coupling reactions to introduce amine groups at specific bay positions. mdpi.comasianpubs.org
Direct C-H Activation: Ruthenium-catalyzed C-H bond activation has proven effective for the arylation or alkylation of perylene bisimides at the 2, 5, 8, and 11-positions, enhancing solubility without severely distorting the planar aromatic core. ekb.eg
These tailored synthetic approaches enable the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.comresearchgate.net For example, attaching electron-donating amine groups to the bay area can induce a long-wavelength charge transfer band, a desirable property for many optoelectronic applications. mdpi.com
| Synthetic Strategy | Key Features | Objective | Representative Research Finding |
| Room-Temperature Imidization | Utilizes high solubility of amic acid intermediates; mild reaction conditions. | High-yield, functional-group-tolerant synthesis of PDIs. | Full conversions were obtained at 20-60 °C using DBU as a base in DMF or DMSO. nih.gov |
| Bay-Position Functionalization | Multi-step process involving halogenation followed by nucleophilic substitution or coupling. | To drastically alter optoelectronic properties via charge transfer. | Attaching an amino group to the bay position shifts the HOMO to the amine and the LUMO to the PDI core. mdpi.com |
| Ortho-Position C-H Activation | Direct, metal-catalyzed introduction of alkyl/aryl groups. | To improve solubility and solid-state fluorescence. | Ruthenium-catalyzed alkylation at the 2,5,8,11-positions improves solubility with minimal core distortion. ekb.eg |
| Asymmetric Synthesis | Partial hydrolysis of symmetrical PDIs to create monoanhydride intermediates. | Creation of non-symmetrical PDIs with unique dipole moments and self-assembly behaviors. | Achieved by reacting perylene monoimide-monoanhydride compounds with different amines. mdpi.com |
Advanced Characterization Techniques for In-Situ Monitoring of Dynamic Processes
Understanding the structure-property relationships in perylene-amine systems requires not only static characterization but also the ability to monitor their dynamic behavior in real-time. Future research will increasingly rely on a suite of advanced characterization techniques to probe processes like self-assembly, charge transfer, and excited-state dynamics as they occur.
The aggregation of perylene derivatives, driven by π-π stacking, is crucial to their function but is highly dependent on molecular structure and environment. liverpool.ac.ukchemrxiv.org Techniques like transient absorption (TA) spectroscopy and time-resolved photoluminescence (TRPL) are powerful tools for investigating the excited-state dynamics of these aggregates. chemrxiv.org For example, studies on PDI films have used TA and TRPL to reveal the formation of excimers and even triplet states after photoexcitation, providing insight into processes like singlet fission. chemrxiv.org
To elucidate structural and phase transitions, researchers employ methods such as fiber X-ray diffraction (XRD), differential scanning calorimetry (DSC), and solid-state nuclear magnetic resonance (NMR). mdpi.com These techniques were used to study a series of PDI molecules with dendritic structures, revealing how specific alkyl chain sequences enable the formation of highly ordered helical columns at exceptionally fast rates. mdpi.com
For in-situ monitoring, the future lies in combining these spectroscopic and diffraction techniques with controlled external stimuli. This could involve, for example, using temperature-controlled stages during XRD analysis to observe phase transitions or integrating electrochemical cells into spectroscopic setups to monitor changes in the electronic structure of perylene-amine films during redox cycling in electrochromic devices. rsc.org Such experiments provide a direct window into the dynamic interplay between molecular structure and material function.
| Technique | Information Gained | Application in Perylene-Amine Systems | Example Finding |
| Transient Absorption (TA) Spectroscopy | Probes excited-state species (e.g., excitons, triplets, charge-transfer states) and their lifetimes. | Understanding photophysical pathways in aggregated films. | Revealed the formation of excimers and triplet states in amorphous PDI films after photoexcitation. chemrxiv.org |
| Time-Resolved Photoluminescence (TRPL) | Measures the decay of fluorescence over time. | Characterizing excited-state lifetimes and energy transfer processes. | Used in conjunction with TA to build a comprehensive model of excited-state dynamics in PDI films. chemrxiv.org |
| Fiber X-ray Diffraction (XRD) | Determines molecular packing and crystal structure. | Elucidating the self-assembly of PDI derivatives into ordered structures. | Confirmed the formation of highly ordered helical columnar crystals in sequence-defined PDI molecules. mdpi.com |
| Spectroelectrochemistry | Combines spectroscopy (e.g., UV-Vis) with electrochemistry. | In-situ monitoring of changes in optical properties during electrochemical switching. | Essential for optimizing the performance and stability of electrochromic devices based on PDI polymers. rsc.org |
Integration of N,N-Diethylethanamine;Perylene Systems into Hybrid and Composite Materials
A significant emerging paradigm is the integration of perylene-amine systems into larger, multi-component hybrid and composite materials. This approach aims to combine the unique properties of perylenes with the functionalities of other materials like graphene, nano-silica, or polymers to create synergistic systems with enhanced performance. mdpi.comrsc.orgresearchgate.net
One promising strategy involves the self-assembly of functionalized perylenes with two-dimensional materials. For instance, an ion-mediated self-assembly method has been used to integrate perylene derivatives with graphene oxide (GO). mdpi.com In this process, metal ions like Zn²⁺ mediate the structuring of carboxylate-functionalized PDIs onto the GO surface, forming consolidated hybrid materials with photocatalytic properties. mdpi.com The interactions driving this integration include aromatic stacking between the perylene core and the sp²-hybridized carbon lattice of graphene. mdpi.comresearchgate.net
Another approach is the development of hybrid materials for sensing and remediation. A green-emissive material was created by immobilizing a perylene diimide derivative onto the surface of nano-silica. rsc.org Bay-functionalization of the perylene core created specific binding sites, making the hybrid material a selective sensor and adsorbent for pollutants like 4-nitrocatechol (B145892) and heavy metal ions (Cu²⁺, Ru³⁺). rsc.org
In the realm of polymers, perylene-amine functionalities are being incorporated into polymer backbones to create materials for applications like electrochromic devices. rsc.org The design of these polymers often involves using sterically bulky groups to control intermolecular interactions, which is crucial for balancing charge transport and ion diffusion to optimize switching speed and stability. rsc.org
| Hybrid System | Integration Method | Key Interaction | Resulting Application/Property |
| Perylene-Graphene Oxide (GO) | Ion-mediated self-assembly; co-precipitation. | Aromatic π-π stacking; coordination bonding. | Photocatalytic materials. mdpi.com |
| Perylene-MoS₂ | Synergistic integration. | van der Waals forces; potential for tunable band alignment via strain. | Nano- and optoelectronics. researchgate.net |
| Perylene-Nano-Silica | Surface immobilization and post-functionalization. | Covalent bonding; specific binding sites. | Selective sensing and adsorption of environmental pollutants. rsc.org |
| Perylene-Polymer | Incorporation into polymer backbone. | Covalent bonding within the polymer; π-π stacking between chains. | Solution-processed electrochromic devices. rsc.org |
Application of Machine Learning and Computational Design in Material Discovery and Optimization
The chemical space of possible perylene-amine structures is vast, making traditional trial-and-error experimental approaches time-consuming and inefficient. lbl.gov Machine learning (ML) and computational design are emerging as revolutionary paradigms to accelerate the discovery and optimization of new materials. acs.orgresearchgate.net
This data-driven approach involves using ML algorithms to learn the complex relationships between molecular structure and material properties from existing datasets. researchgate.netresearchgate.net For example, ML models have been successfully trained to predict the power conversion efficiency (PCE) of organic solar cells based on the molecular descriptors of donor and acceptor molecules, including perylene-based systems. researchgate.net This allows for the rapid in silico screening of thousands of potential candidates to identify the most promising ones for synthesis and testing. lbl.gov
Key aspects of this approach include:
High-Throughput Virtual Screening: Using computational methods like Density Functional Theory (DFT) to generate data on the electronic and optical properties of a large number of molecules. researchgate.netresearchgate.net
Model Training: Employing ML algorithms such as Random Forest or Neural Networks to train models on this generated data. lbl.govresearchgate.net These models can then predict properties for new molecules far more quickly than DFT calculations.
Accelerated Discovery: Using the trained models to guide experimental efforts toward materials with desired characteristics, significantly reducing the number of required experiments. acs.org An interpretable ML model has been used to accelerate the discovery of N-annulated perylene organic sensitizers for dye-sensitized solar cells (DSSCs). researchgate.net
However, a challenge for ML models is predicting the properties of compounds with completely new chemical structures not represented in the training data (extrapolation). nih.gov Future research will focus on developing more robust ML models, potentially using techniques like "leave-one-group-out" cross-validation, to improve their predictive power for novel chemical families. nih.gov This synergy between high-throughput computation, machine learning, and targeted experimentation represents a new frontier in the rational design of perylene-amine materials.
Q & A
Basic: What are the critical safety protocols for handling N,N-diethylethanamine in laboratory settings?
Answer:
N,N-Diethylethanamine requires stringent safety measures due to its toxicity and flammability. Key protocols include:
- Use of PPE (protective glasses, gloves, lab coats) to avoid skin/eye contact .
- Segregation of chemical waste and disposal via certified hazardous waste management services to prevent environmental contamination .
- Conduct experiments in well-ventilated fume hoods to mitigate inhalation risks, as noted in safety data sheets .
Basic: How can researchers verify the purity of N,N-diethylethanamine for use in synthetic chemistry?
Answer:
Purity assessment typically involves:
- Gas Chromatography (GC) or HPLC to quantify organic impurities.
- FT-IR spectroscopy to confirm functional groups (e.g., amine peaks at ~3,300 cm⁻¹) .
- Cross-referencing physical properties (e.g., refractive index: 1.401–1.404 at 20°C) with literature values from databases like PubChem (CAS 121-44-8) .
Advanced: How do molecular interactions between N,N-diethylethanamine and acetates influence refractive indices in binary mixtures?
Answer:
Refractive indices (RI) in N,N-diethylethanamine + acetate systems (e.g., methyl/butyl acetate) correlate with intermolecular forces. Methodological insights include:
- Empirical correlations (Arago-Biot, Lorentz-Lorenz) to model RI deviations, revealing weakened amine-ester interactions as ester alkyl chains lengthen .
- Temperature dependence : RI decreases with rising temperature due to reduced dipole-dipole interactions, validated via RK polynomial fitting .
- Equimolar mixture analysis shows RI deviations align with experimental data, supporting the use of binary systems in optimizing solvent properties .
Advanced: How do side-chain modifications of perylene diimides (PDIs) affect their self-assembly morphology?
Answer:
Substituents on PDIs dictate aggregation behavior:
- Alkyl chain length : Longer chains (e.g., dodecyl in DD-PTCDI) promote 1D nanobelt formation via strong π-π stacking, while shorter chains (e.g., nonyldecyl in ND-PTCDI) yield 0D nanoparticles due to steric hindrance .
- Characterization techniques : SEM/TEM for morphology, UV-vis/fluorescence spectroscopy for redshift analysis (e.g., DD-PTCDI shows 30 nm redshift vs. ND-PTCDI), and XRD to confirm crystalline packing .
Basic: What spectroscopic methods are suitable for analyzing perylene-based dyes in optoelectronic applications?
Answer:
- UV-vis absorption : Identifies π-π* transitions (e.g., perylene diimides exhibit peaks at 450–550 nm) .
- Fluorescence spectroscopy : Measures quantum yield and emission shifts (e.g., aggregation-induced quenching in DD-PTCDI) .
- Cyclic voltammetry : Determines HOMO/LUMO levels for electron transport in organic semiconductors .
Advanced: What mechanistic insights explain N,N-diethylethanamine’s role in corrosion inhibition for copper alloys?
Answer:
In hydrochloric acid environments:
- Potentiodynamic polarization : N,N-diethylethanamine shifts corrosion potential to noble regions, reducing anodic/cathodic currents by adsorbing onto Cu surfaces .
- Synergistic effects : Combining with 2-aminoethanol ([A+D]) enhances inhibition efficiency (e.g., 80% reduction in corrosion rate) via cooperative adsorption, blocking active sites .
- Gravimetric validation : Mass loss measurements confirm inhibitor efficacy at varying concentrations (0.1–1.0 mM) .
Advanced: How can perylene derivatives be engineered for air-stable n-type semiconductors in printed electronics?
Answer:
Key strategies include:
- Bay/headland functionalization : Introducing cyano groups (e.g., bis-cyano N–H PDI) improves electron deficiency and air stability .
- Solvent optimization : Halogen-free solvents (e.g., toluene/anisole) enable inkjet printing while maintaining film uniformity .
- Device testing : Field-effect transistor (FET) mobility >0.1 cm²/V·s achieved via controlled annealing and surface passivation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
